

An In-depth Technical Guide to 3-Bromo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-N,N-dimethylaniline

Cat. No.: B018768

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

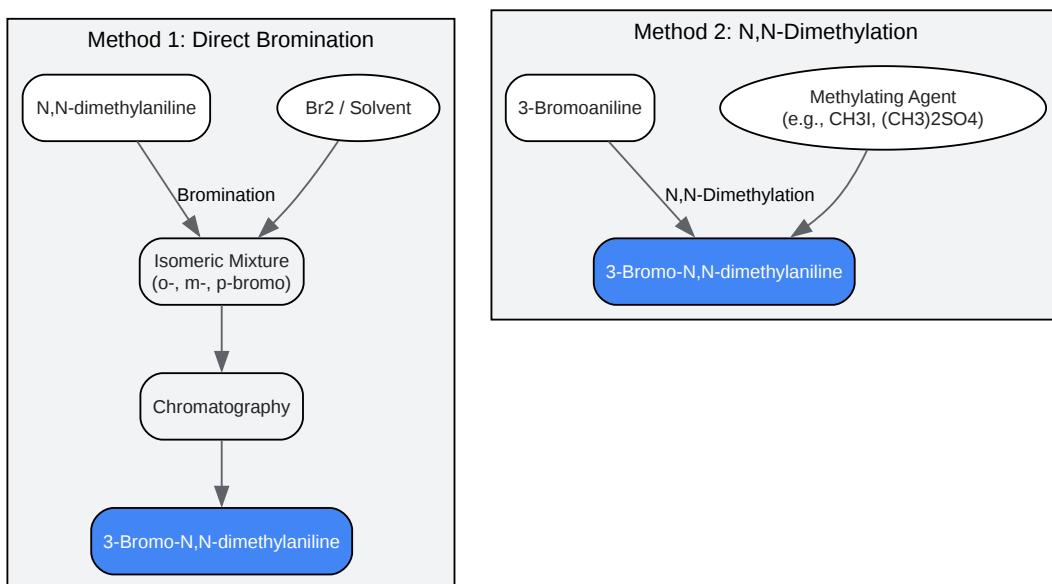
This technical guide provides a comprehensive overview of the chemical compound **3-Bromo-N,N-dimethylaniline**, including its chemical properties, synthesis, spectroscopic data, and applications. The information is intended for professionals in the fields of chemical research and drug development.

Chemical Identity and Properties

3-Bromo-N,N-dimethylaniline, with the IUPAC name **3-bromo-N,N-dimethylaniline**, is an aromatic organic compound.^[1] It is also known by various synonyms, including (3-bromophenyl)dimethylamine, 1-Bromo-3-(dimethylamino)benzene, and m-bromo-N,N-dimethylaniline.^[1] The compound is registered under the CAS number 16518-62-0.^[1]

The physical and chemical properties of **3-Bromo-N,N-dimethylaniline** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ BrN	[1]
Molecular Weight	200.08 g/mol	[1]
Appearance	Light yellow liquid	[2]
Melting Point	11 °C	[2]
Boiling Point	126 °C at 14 mmHg	[2]
Density	1.402 g/mL at 25 °C	[3]
Refractive Index	1.6015 at 20 °C	[3]
Solubility	Miscible with chloroform, dichloromethane, and methanol.	[2]


Synthesis of 3-Bromo-N,N-dimethylaniline

The synthesis of **3-Bromo-N,N-dimethylaniline** can be achieved through the direct bromination of N,N-dimethylaniline. The dimethylamino group is an activating ortho-, para-director; however, steric hindrance and reaction conditions can be optimized to favor the formation of the meta-substituted product, albeit often in a mixture with other isomers. A more controlled synthesis might involve the N,N-dimethylation of 3-bromoaniline.

Illustrative Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for **3-Bromo-N,N-dimethylaniline**.

Synthesis of 3-Bromo-N,N-dimethylaniline

[Click to download full resolution via product page](#)

Caption: Potential synthetic routes to **3-Bromo-N,N-dimethylaniline**.

Experimental Protocol: N,N-dimethylation of 3-Bromoaniline (Adapted from a similar procedure for 4-bromoaniline)

This protocol is adapted from a general method for the N,N-dimethylation of anilines and serves as an illustrative example.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromoaniline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
- Addition of Reagents: Add a methylating agent, for example, methyl iodide (excess, >2 equivalents), and a non-nucleophilic base, such as potassium carbonate (excess), to the solution.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
- Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure **3-Bromo-N,N-dimethylaniline**.

Spectroscopic Data

The structural identity and purity of **3-Bromo-N,N-dimethylaniline** can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra are characteristic of the compound's structure.

^1H NMR	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	~6.7 - 7.2	Multiplet	4H	Ar-H
Methyl Protons	~2.9	Singlet	6H	$-\text{N}(\text{CH}_3)_2$

¹³ C NMR	Chemical Shift (δ , ppm)	Assignment
Aromatic Carbons	~110 - 152	Ar-C
C-Br	~122	Ar-C attached to Br
C-N	~152	Ar-C attached to N
Methyl Carbons	~40	-N(CH ₃) ₂

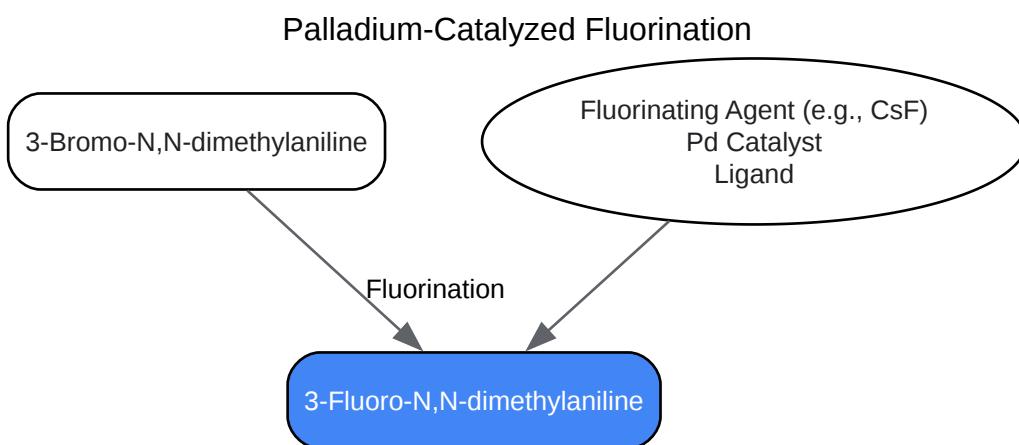
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibrational Mode
~3050 - 3100	C-H stretch (aromatic)
~2800 - 3000	C-H stretch (aliphatic)
~1580 - 1600	C=C stretch (aromatic ring)
~1350	C-N stretch (aromatic amine)
~550 - 750	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide information about the isotopic pattern of bromine.


m/z	Interpretation
200/202	Molecular ion peak [M] ⁺ , showing the characteristic isotopic pattern for one bromine atom (⁷⁹ Br/ ⁸¹ Br)
185/187	[M - CH ₃] ⁺
121	[M - Br] ⁺

Applications in Research and Development

3-Bromo-N,N-dimethylaniline serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science applications.

Intermediate for Fluorinated Analogues

A notable application is its use as a precursor in the synthesis of 3-fluoro-N,N-dimethylaniline. This transformation can be achieved through a palladium-catalyzed fluorination reaction.[\[2\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of 3-fluoro-N,N-dimethylaniline.

Building Block in Drug Discovery

The substituted aniline motif is a common feature in many biologically active molecules. The presence of the bromine atom in **3-Bromo-N,N-dimethylaniline** allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a valuable building block in the synthesis of compound libraries for drug discovery.

Safety and Handling

3-Bromo-N,N-dimethylaniline is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[\[5\]](#)[\[6\]](#)

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
- Respiratory Protection: Use a NIOSH-approved respirator if working in a poorly ventilated area or when the material is aerosolized.

Handling and Storage:

- Handle in a well-ventilated area, preferably in a chemical fume hood.
- Avoid contact with skin, eyes, and clothing.
- Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Keep away from strong oxidizing agents.

In case of exposure, follow standard first-aid procedures and seek medical attention. Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-N,N-dimethylaniline | C8H10BrN | CID 140102 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-BROMO-N,N-DIMETHYLANILINE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. 3-Bromo-N,N-dimethylaniline 97 16518-62-0 [sigmaaldrich.com]
- 4. 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0 [chemicalbook.com]
- 5. 3-Bromoaniline(591-19-5) IR Spectrum [chemicalbook.com]
- 6. 3-Bromo-N,N-dimethylaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-N,N-dimethylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018768#iupac-name-for-3-bromo-n-n-dimethylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com